

PI-828 solubility and preparation for experiments

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Compound of Interest

Compound Name: PI-828

Cat. No.: B1677774

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Application Notes and Protocols for PI-828

Introduction

PI-828 is a potent cell-permeable compound recognized primarily as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2][3] It demonstrates greater potency than the commonly used PI3K inhibitor LY294002.[4][5] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[1][3][6] Its dysregulation is frequently observed in cancer and inflammatory diseases.[1][3] CK2 is a serine/threonine-selective protein kinase involved in cell cycle control and DNA repair.[1][3] By targeting both kinases, **PI-828** presents a valuable tool for research in oncology and cell signaling.

Recent studies have also indicated that **PI-828** can exhibit off-target effects, acting as an antagonist for certain aminergic G-protein coupled receptors (GPCRs), thereby inhibiting Ca²⁺ transients elicited by agonists like acetylcholine, histamine, and serotonin.[7][8] This highlights the importance of careful experimental design and data interpretation when using this inhibitor.

These application notes provide detailed protocols for the solubilization and preparation of **PI-828** for both in vitro and in vivo experimental settings, along with key data on its biological activity.

Physicochemical Properties and Solubility

A summary of the key properties of **PI-828** is provided below.

Property	Value	Reference
Molecular Weight	322.36 g/mol	[4][5]
Formula	C ₁₉ H ₁₈ N ₂ O ₃	[4][5]
CAS Number	942289-87-4	[4][5]
Purity	≥98% (HPLC)	[4][5]
Storage	Store at +4°C	[4][5]

Solubility Data

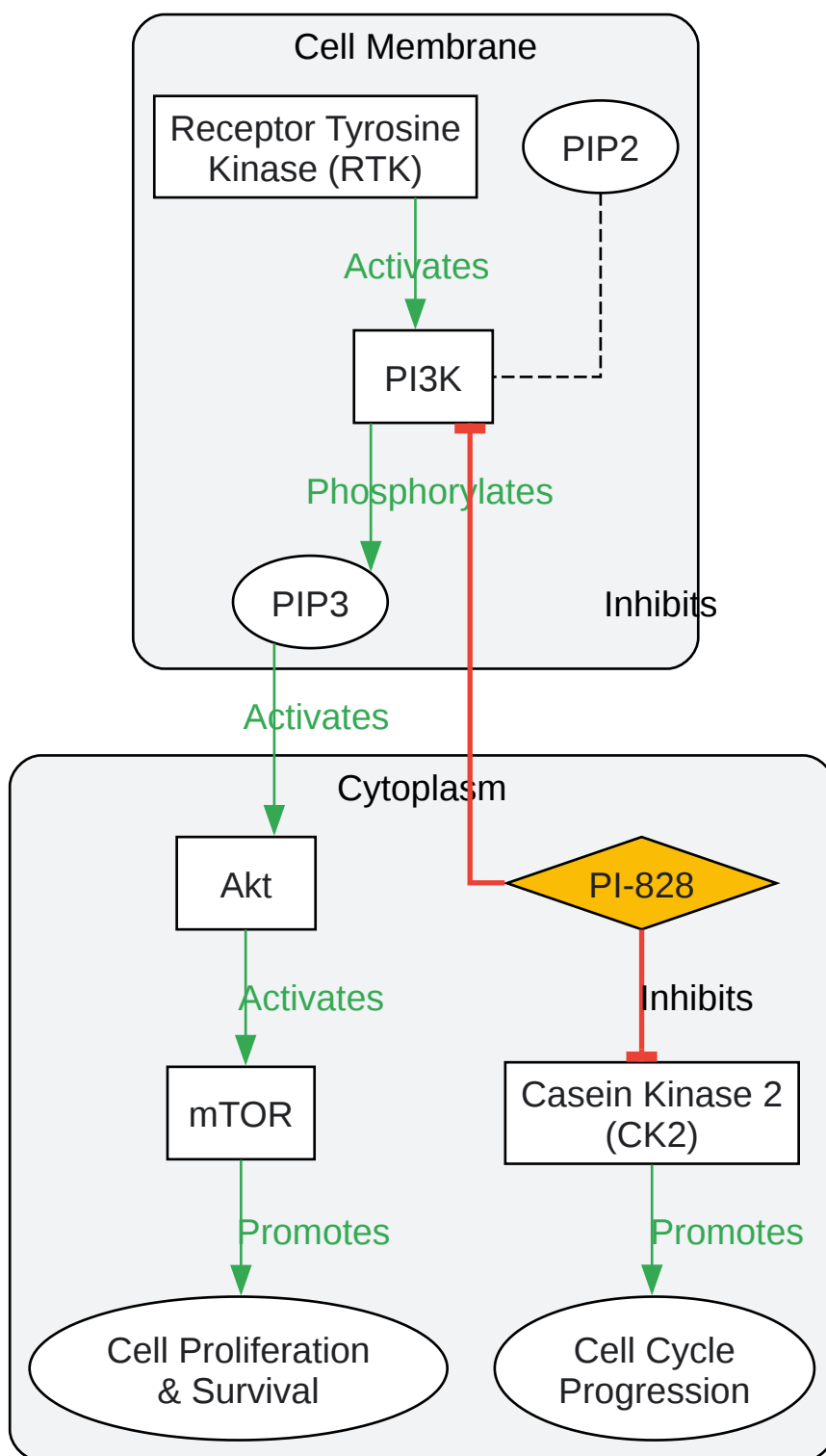
The solubility of **PI-828** in common laboratory solvents is crucial for the preparation of stock and working solutions.

Solvent	Maximum Concentration	Reference
DMSO	100 mM (32.24 mg/mL)	[4][5]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL (≥ 3.88 mM)	[2]

Note: For other aqueous-based solutions or alcohols like ethanol, solubility is limited. It is recommended to first prepare a concentrated stock solution in DMSO.

Mechanism of Action: Signaling Pathway

PI-828 exerts its primary effects by inhibiting the kinase activity of PI3K and CK2. The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream effectors like Akt, leading to a cascade of events promoting cell survival and proliferation. By inhibiting CK2, **PI-828** interferes with processes such as cell cycle progression and DNA damage repair.



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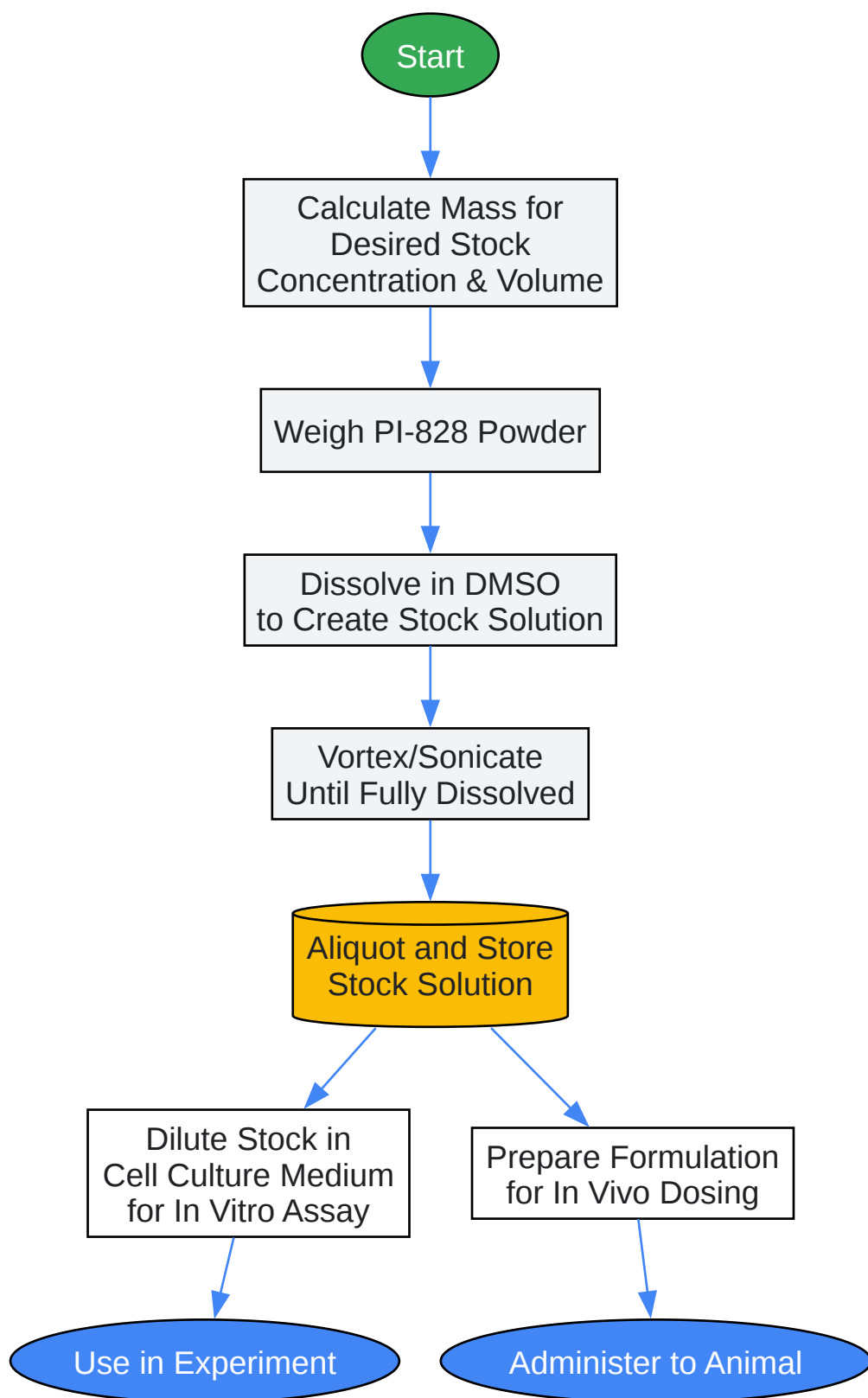
PI-828 inhibits the PI3K/Akt pathway and Casein Kinase 2.

Experimental Protocols

Proper preparation of **PI-828** solutions is critical for obtaining reliable and reproducible experimental results. The following protocols provide step-by-step guidance for in vitro and in vivo applications.

General Workflow for Solution Preparation

The diagram below outlines the general workflow for preparing **PI-828** solutions for experimental use, from calculating the required mass to the final dilution.



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Workflow for preparing **PI-828** solutions.

Protocol 1: Preparation of Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM DMSO stock solution.

Materials:

- **PI-828** powder (MW: 322.36 g/mol)
- Anhydrous DMSO
- Sterile microcentrifuge tubes or cryovials

Procedure:

- **Calculation:** To prepare a 10 mM stock solution, calculate the required mass of **PI-828**. For 1 mL of 10 mM stock, you will need: $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 322.36 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.22 \text{ mg}$
- **Weighing:** Carefully weigh 3.22 mg of **PI-828** powder and place it into a sterile vial.
- **Dissolving:** Add 1 mL of anhydrous DMSO to the vial.
- **Solubilization:** Cap the vial tightly and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved. The solution should be clear.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[\[2\]](#)

For In Vitro Experiments:

- Dilute the DMSO stock solution directly into the cell culture medium to achieve the final desired concentration.
- **Important:** Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically $\leq 0.1\%$). Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Preparation of Working Solution for In Vivo Use

This protocol is for preparing a **PI-828** formulation suitable for animal administration, such as by intraperitoneal injection. This formulation uses a solubilizing agent (SBE- β -CD) to improve aqueous solubility.

Materials:

- **PI-828** DMSO stock solution (e.g., 12.5 mg/mL)
- DMSO
- 20% (w/v) SBE- β -CD (Sulfobutylether- β -cyclodextrin) in sterile saline
- Sterile saline (0.9% NaCl)

Procedure (for a 1.25 mg/mL final concentration):^[2]

- Prepare 20% SBE- β -CD: Dissolve 200 mg of SBE- β -CD in every 1 mL of sterile saline.
- Formulation: To prepare 1 mL of the final working solution, follow these steps in order: a. Take 100 μ L of a 12.5 mg/mL **PI-828** stock solution in DMSO. b. Add 900 μ L of the 20% SBE- β -CD in saline solution. c. Mix thoroughly by vortexing or gentle inversion until the solution is clear.
- Administration: This formulation results in a 1.25 mg/mL solution of **PI-828** in 10% DMSO / 90% (20% SBE- β -CD in Saline). It is recommended to prepare this working solution fresh on the day of use.^[2] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.^[2]

Biological Activity and IC₅₀ Values

PI-828 is an inhibitor of multiple PI3K isoforms and CK2. The reported IC₅₀ values are summarized below.

Target	IC ₅₀ Value	Reference
p110α (PI3Kα)	0.183 μM (183 nM)	[4][5]
p110β (PI3Kβ)	0.098 μM (98 nM)	[4][5]
p110δ (PI3Kδ)	0.227 μM (227 nM)	[4][5]
p110γ (PI3Kγ)	1.967 μM	[4][5]
CK2	149 nM	[1][2][3]
CK2α2	1127 nM	[1][2][3]

In cell-based assays, **PI-828** exhibits cytotoxic effects on cancer cell lines such as 4T1 breast cancer and 4306 ovarian cancer cells.[2] It has been shown to induce apoptosis at concentrations between 6.25-12.5 μM.[2]

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